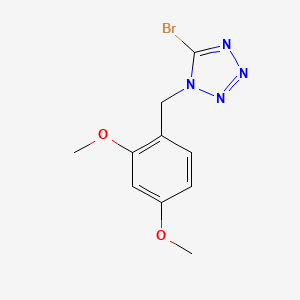

5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-[(2,4-dimethoxyphenyl)methyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O2/c1-16-8-4-3-7(9(5-8)17-2)6-15-10(11)12-13-14-15/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPXDJPBGRLTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2C(=NN=N2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 Bromo 1 2,4 Dimethoxybenzyl Tetrazole

Nucleophilic Substitution Reactions at the C5-Bromo Position

The bromine atom at the C5 position of the 1-substituted tetrazole ring is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the tetrazole ring system. This allows for the displacement of the bromide by a range of nucleophiles, providing a direct route to 5-substituted tetrazoles that can be challenging to synthesize otherwise.

Research on analogous electron-deficient heterocyclic systems, such as 5-bromo-1,2,3-triazines, has demonstrated successful SNAr reactions with phenoxide nucleophiles. nih.govresearchgate.net By extension, 5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole is expected to react with various oxygen, sulfur, and nitrogen nucleophiles. The reaction typically proceeds by the addition of the nucleophile to the C5 carbon, forming a transient, negatively charged Meisenheimer-type intermediate, which then expels the bromide anion to restore aromaticity. The presence of a strong base is often required to generate the active nucleophile (e.g., an alkoxide from an alcohol or a thiolate from a thiol).

Common nucleophiles for this transformation include:

Alkoxides and Phenoxides (O-Nucleophiles): Reaction with sodium or potassium alkoxides or phenoxides in a polar aprotic solvent like DMF or DMSO leads to the formation of 5-alkoxy- or 5-aryloxy-1-(2,4-dimethoxybenzyl)tetrazole derivatives.

Thiolates (S-Nucleophiles): Soft nucleophiles such as sodium or potassium thiolates react readily to yield 5-(alkylthio)- or 5-(arylthio)-tetrazoles.

Amines (N-Nucleophiles): While direct substitution with amines can be challenging and may require harsh conditions, activated amines or their corresponding amides can displace the bromide, although palladium-catalyzed methods are generally more efficient for this transformation (see Section 3.2.3).

| Nucleophile Precursor | Reagent/Base | Product Type |

| Phenol (B47542) | K₂CO₃, DMF | 5-Aryloxy-tetrazole |

| Methanol | NaH, THF | 5-Methoxy-tetrazole |

| Ethanethiol | NaOEt, EtOH | 5-Ethylthio-tetrazole |

| Benzyl (B1604629) Mercaptan | Cs₂CO₃, CH₃CN | 5-(Benzylthio)-tetrazole |

This table presents representative examples of nucleophilic substitution reactions expected for this compound based on established SNAr chemistry of similar halogenated azoles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for the functionalization of the C5 position of this compound. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, tolerating a wide array of functional groups.

The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds between sp²-hybridized carbons. Studies on closely related compounds, such as 1-benzyl-5-bromotetrazole, have shown this to be a general and effective reaction for synthesizing 5-aryl and 5-vinyl tetrazoles. The reaction involves the palladium-catalyzed coupling of the 5-bromotetrazole with an organoboron reagent, typically an aryl or vinyl boronic acid or its corresponding ester.

The catalytic cycle begins with the oxidative addition of the 5-bromotetrazole to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the 5-substituted product and regenerate the Pd(0) catalyst. A variety of palladium catalysts, phosphine (B1218219) ligands, bases, and solvent systems can be employed to optimize the reaction for different substrates.

| Boronic Acid | Catalyst / Ligand | Base | Solvent | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 5-Phenyl-tetrazole |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 5-(4-Methoxyphenyl)-tetrazole |

| 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 5-(2-Thienyl)-tetrazole |

| (E)-Styrylboronic acid | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/H₂O | 5-((E)-Styryl)-tetrazole |

This table illustrates typical conditions and coupling partners for the Suzuki-Miyaura reaction with this compound.

The Stille reaction provides an alternative, powerful method for C-C bond formation by coupling the 5-bromotetrazole with an organostannane reagent. wikipedia.orglibretexts.org This reaction is particularly noted for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

A common catalyst for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in a non-polar aprotic solvent like toluene or THF. rsc.org The reaction can couple this compound with various aryl-, heteroaryl-, and vinylstannanes. The primary drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. libretexts.org In some cases, the addition of a copper(I) salt co-catalyst can accelerate the rate of reaction. harvard.edu

| Organostannane Reagent | Catalyst | Solvent | Product Type |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 5-Phenyl-tetrazole |

| Tributyl(2-furyl)stannane | PdCl₂(PPh₃)₂ | THF | 5-(2-Furyl)-tetrazole |

| Tributyl(vinyl)stannane | Pd₂(dba)₃ / P(fur)₃ | DMF | 5-Vinyl-tetrazole |

| (4-Pyridyl)trimethylstannane | Pd(OAc)₂ / AsPh₃ | NMP | 5-(4-Pyridyl)-tetrazole |

This table shows representative organostannane coupling partners for the Stille reaction with this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines. While specific studies on 5-bromotetrazoles are not widespread, the reaction is well-established for other halogenated azoles, such as 5-halo-1,2,3-triazoles, which serve as excellent predictors for the reactivity of the target compound. wikipedia.org

The reaction typically employs a palladium catalyst in conjunction with a sterically hindered phosphine ligand (e.g., BINAP, XPhos) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). This methodology provides a highly efficient route to 5-amino-1-(2,4-dimethoxybenzyl)tetrazole derivatives, which are valuable building blocks in medicinal chemistry.

| Amine | Catalyst / Ligand | Base | Solvent | Product Type |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 5-Morpholino-tetrazole |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 5-(Phenylamino)-tetrazole |

| Benzylamine | Pd-G3-XPhos | LHMDS | THF | 5-(Benzylamino)-tetrazole |

| Diethylamine | Pd(OAc)₂ / P(cy)₃ | K₃PO₄ | Toluene | 5-(Diethylamino)-tetrazole |

This table provides examples of amine coupling partners and typical conditions for the Buchwald-Hartwig amination of this compound.

Oxidation and Reduction Chemistry

The chemical reactivity of this compound is not limited to substitutions at the C5 position. The molecule can also undergo transformations via oxidation and reduction pathways.

Reduction: The C5-Br bond can be selectively removed via reductive dehalogenation (or hydrodebromination). A common and effective method for this transformation is catalytic hydrogenation. Subjecting the compound to hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst and a mild base (like triethylamine (B128534) or sodium acetate) to neutralize the HBr byproduct will yield 1-(2,4-dimethoxybenzyl)tetrazole (B2483378). This reaction provides a clean and efficient route to the C5-unsubstituted parent compound.

Oxidation: The tetrazole ring itself is highly stable and generally resistant to oxidation under standard conditions. However, the 2,4-dimethoxybenzyl substituent is susceptible to oxidation. Specifically, the benzylic C-H bond can be oxidized. Treatment with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the oxidation of the benzylic methylene (B1212753) group to a carbonyl, forming the corresponding 1-(2,4-dimethoxybenzoyl)tetrazole. This transformation, however, may be complicated by the potential for cleavage of the N-benzyl bond under harsh oxidative conditions.

Electrophilic Additions and C5-Functionalization via Strong Bases

An alternative strategy for functionalizing the C5 position involves the generation of a nucleophilic organometallic intermediate at this site, which can then react with a variety of electrophiles. This is typically achieved by deprotonation of the corresponding C5-H compound or via a lithium-halogen exchange reaction on the 5-bromo derivative.

Studies have shown that the C5 proton of 1-benzyl-1H-tetrazole is acidic enough to be removed by a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to form a 5-lithio-tetrazole species. This highly reactive intermediate can then be quenched with an electrophile. Alternatively, treating this compound with two equivalents of an organolithium reagent (such as n-BuLi or t-BuLi) can induce a lithium-halogen exchange, generating the same 5-lithiated intermediate. This nucleophilic species readily attacks a wide range of electrophiles, allowing for the introduction of diverse functionalities at the C5 position.

| Electrophile | Reagent | Functional Group Introduced |

| Trimethylsilyl (B98337) chloride (TMSCl) | n-BuLi, THF, -78 °C | -Si(CH₃)₃ |

| Benzaldehyde | n-BuLi, THF, -78 °C | -CH(OH)Ph |

| Acetone | t-BuLi, THF, -78 °C | -C(OH)(CH₃)₂ |

| Carbon dioxide (CO₂) | n-BuLi, THF, -78 °C | -COOH |

| Methyl iodide | LDA, THF, -78 °C | -CH₃ |

This table lists common electrophiles used to trap the 5-lithio-1-(2,4-dimethoxybenzyl)tetrazole intermediate, enabling diverse C5-functionalization.

Photochemical Transformations and Ring Cleavage Pathways of Tetrazole Derivatives

The photolysis of tetrazole derivatives is a well-documented process that typically involves the cleavage of the tetrazole ring, a consequence of its inherent strain and the thermodynamic stability of molecular nitrogen. nih.gov Upon absorption of ultraviolet (UV) radiation, these compounds are promoted to an electronically excited state, initiating a cascade of reactions that lead to the fragmentation of the heterocyclic core. The specific pathways and the distribution of photoproducts are intricately linked to the electronic and steric properties of the substituents at the N1 and C5 positions.

For this compound, two primary photochemical pathways are anticipated, drawing parallels from the established reactivity of similarly substituted tetrazoles.

Pathway A: Extrusion of Molecular Nitrogen and Nitrene Formation

The most common photochemical reaction for tetrazoles is the extrusion of a molecule of nitrogen (N₂), leading to the formation of a highly reactive nitrene intermediate. nih.gov In the case of this compound, this pathway would generate the corresponding imidoylnitrene.

The presence of the electron-donating 2,4-dimethoxybenzyl group at the N1 position is expected to influence the stability and subsequent reactions of this nitrene intermediate. Electron-donating groups can affect the electronic structure of the intermediate, potentially influencing the preferred reaction cascade.

From the imidoylnitrene intermediate, several subsequent reactions can occur:

Intramolecular Cyclization: The nitrene can undergo intramolecular insertion into a C-H bond of the benzyl group, leading to the formation of fused heterocyclic systems. The positions of the methoxy (B1213986) groups on the aromatic ring will direct this cyclization.

Rearrangement to Carbodiimides: A common fate of imidoylnitrenes is rearrangement to form carbodiimides. researchgate.net This pathway involves a 1,2-migration of the substituent from the nitrogen to the carbon atom.

Intersystem Crossing and Radical Reactions: The initially formed singlet nitrene can undergo intersystem crossing to the more stable triplet state. Triplet nitrenes exhibit radical-like reactivity and can participate in hydrogen abstraction or other radical-mediated processes, depending on the solvent and other present species.

Pathway B: Ring Cleavage to Form an Azide (B81097) and a Nitrile Imine

An alternative photochemical pathway involves the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring. This fragmentation pattern results in the formation of an azide and a nitrile imine. For this compound, this would theoretically yield 2,4-dimethoxybenzyl azide and a bromo-substituted nitrile species.

Nitrile imines are highly reactive 1,3-dipoles that can undergo a variety of subsequent reactions: researchgate.net

1,3-Dipolar Cycloadditions: In the presence of suitable dipolarophiles (e.g., alkenes, alkynes), nitrile imines can readily participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings.

Dimerization: In the absence of other trapping agents, nitrile imines can dimerize.

Rearrangement: Depending on the substituents, nitrile imines can also undergo rearrangements to more stable structures.

The bromine substituent at the C5 position adds another layer of complexity to the photochemical behavior. While C-Br bond cleavage is a known photochemical process, in the context of the tetrazole ring's inherent instability, ring cleavage is generally the more dominant pathway. However, the possibility of C-Br bond homolysis, especially in the excited state or in subsequent radical intermediates, cannot be entirely ruled out and could lead to a different array of products.

The choice of solvent is also a critical factor in determining the outcome of the photolysis of tetrazoles. nih.gov Protic solvents can participate in the reaction pathways, for example, by trapping reactive intermediates, while the polarity of the solvent can influence the stability of charged or zwitterionic intermediates.

To illustrate the potential outcomes based on the photolysis of related compounds, the following table summarizes common photoproducts observed from different classes of tetrazole derivatives.

| Tetrazole Derivative Class | Primary Photochemical Step | Common Photoproducts | Ref. |

| 1-Aryl-5-alkoxytetrazoles | N₂ extrusion | Oxazines | google.com |

| 1,4-Disubstituted tetrazol-5-ones | N₂ extrusion | Benzimidazolones | nih.gov |

| 5-Imino-4,5-dihydro-1H-tetrazoles | N₂ extrusion | Iminoaziridines, Carbodiimides | nih.gov |

| 1-Allyl-4-alkyltetrazol-5-thiones | Extrusion of N₂ and S | Carbodiimides | nih.gov |

While specific experimental data for the photolysis of this compound is not yet available in the public domain, the established principles of tetrazole photochemistry provide a robust framework for predicting its likely transformation and ring cleavage pathways. The interplay between the electron-donating 2,4-dimethoxybenzyl group and the halogen substituent at the C5 position makes this molecule an intriguing subject for future photochemical investigation. Such studies would not only illuminate the specific reactivity of this compound but also contribute to the broader understanding of substituent effects in the photochemistry of heterocyclic systems.

The 2,4 Dimethoxybenzyl Protecting Group in Tetrazole Synthesis

Strategic Application of the 2,4-Dimethoxybenzyl (DMB) Moiety

The strategic deployment of the DMB group is well-exemplified in the synthesis of pharmaceutically important compounds, most notably in the production of angiotensin II receptor blockers (ARBs). A prime example is the efficient synthesis of olmesartan (B1677269) medoxomil. thieme-connect.comlookchem.com In this multi-step synthesis, the DMB group serves to protect the tetrazole ring, rendering it inert to the conditions of a key ruthenium-catalyzed C–H arylation reaction. thieme-connect.comlookchem.com This strategic protection is critical as alternative protecting groups, such as the benzyl (B1604629) group, were found to be unsuitable due to the cleavage of a labile ester moiety during the final deprotection step. lookchem.com The trityl group, another common choice, is not stable under the C–H arylation conditions. lookchem.com The use of the DMB group, therefore, allows for the successful construction of the complex biphenyl (B1667301) tetrazole core of olmesartan medoxomil without compromising other sensitive functional groups within the molecule. thieme-connect.comlookchem.com

The DMB moiety's utility extends beyond this specific example, finding broader application in the synthesis of various functionalized tetrazole derivatives. Its presence enhances the reactivity and biological activity of the parent compound in some cases and serves as a crucial intermediate in the synthesis of other complex organic molecules.

Table 1: Strategic Applications of the DMB Protecting Group in Tetrazole Synthesis

| Bioactive Compound/Target | Synthetic Strategy | Role of DMB Group | Reference(s) |

| Olmesartan Medoxomil | Ruthenium-catalyzed C–H arylation | Protects the tetrazole ring during the key C-H arylation step, preventing side reactions and allowing for a more efficient synthesis. | thieme-connect.com, lookchem.com |

| Functionalized Phenol (B47542) O-sulfamates | Multi-step synthesis involving various transformations | Protects the sulfamate (B1201201) NH protons, demonstrating stability to oxidizing and reducing agents, as well as bases and nucleophiles. | rsc.org |

Chemical Stability of the DMB Group under Diverse Reaction Environments

A key advantage of the DMB protecting group is its robustness under a variety of reaction conditions, which allows for a wide range of chemical transformations to be performed on the DMB-protected substrate. The electron-donating methoxy (B1213986) groups on the benzyl ring enhance the stability of the protecting group, making it resistant to conditions that might cleave other, more labile protecting groups.

The DMB group has been shown to be inert to various conditions, including those employed in ruthenium-catalyzed C–H arylation. thieme-connect.comlookchem.com Furthermore, N-protected sulfamates bearing the DMB group have demonstrated stability towards oxidizing and reducing agents, as well as bases and nucleophiles. rsc.org This broad stability profile makes the DMB group an excellent choice for multi-step syntheses where a variety of reagents and conditions are employed.

Table 2: Chemical Stability of DMB-Protected Tetrazoles

| Reagent/Reaction Condition | Stability | Observations | Reference(s) |

| Ruthenium-catalyzed C–H arylation | Stable | The DMB group remains intact during this key bond-forming reaction. | thieme-connect.com, lookchem.com |

| Oxidizing agents | Stable | N-DMB protected sulfamates are resistant to oxidation. | rsc.org |

| Reducing agents | Stable | N-DMB protected sulfamates are resistant to reduction. | rsc.org |

| Bases and nucleophiles | Stable | N-DMB protected sulfamates are stable in the presence of bases and nucleophiles. | rsc.org |

| Acidic conditions | Labile | Readily cleaved under mild acidic conditions (see section 4.3). | thieme-connect.com, lookchem.com, rsc.org |

Methodologies for Selective Deprotection of the DMB Group

While the DMB group is stable under a range of conditions, it can be readily and selectively removed when desired. This selective deprotection is typically achieved under mild acidic conditions, which is a significant advantage as it avoids the use of harsh reagents that could damage sensitive functional groups elsewhere in the molecule.

The most common method for the cleavage of the DMB group from a tetrazole ring is treatment with trifluoroacetic acid (TFA). In the synthesis of olmesartan medoxomil, the deprotection of the DMB-protected intermediate proceeded smoothly in the presence of a small amount of TFA in dichloromethane, affording the final product in high yield (98%) and excellent purity. lookchem.com Similarly, in the context of N-protected phenol O-sulfamates, the DMB group was quantitatively cleaved within two hours at room temperature using 10% TFA in dichloromethane. rsc.org This mild and efficient deprotection protocol highlights the practical utility of the DMB group in complex synthetic sequences.

Table 3: Methodologies for Selective Deprotection of the DMB Group from Tetrazoles

| Substrate | Deprotection Reagent(s) | Conditions | Yield | Reference(s) |

| N-(2,4-dimethoxybenzyl) derivative of olmesartan medoxomil | Trifluoroacetic acid (TFA) in Dichloromethane (CH2Cl2) | Not specified | 98% | lookchem.com |

| N-bis(2,4-dimethoxybenzyl) phenol O-sulfamates | 10% Trifluoroacetic acid (TFA) in Dichloromethane (CH2Cl2) | Room temperature, 2 hours | Quantitative | rsc.org |

Comparative Evaluation of DMB with Other N-Protecting Groups for Tetrazoles

The choice of an N-protecting group for tetrazole synthesis is critical and depends on the specific requirements of the synthetic route, including the stability needed for subsequent reactions and the conditions required for deprotection. The DMB group offers a unique set of advantages when compared to other commonly used protecting groups such as the p-methoxybenzyl (PMB) and trityl (triphenylmethyl) groups.

DMB vs. PMB: Both DMB and PMB groups are benzyl-type protecting groups that can be cleaved under acidic or oxidative conditions. However, the presence of the second methoxy group in the DMB moiety makes it more electron-rich and thus more labile under acidic conditions. This allows for the selective deprotection of a DMB group in the presence of a PMB group, providing an additional layer of synthetic flexibility.

DMB vs. Trityl: The trityl group is a bulky and highly acid-labile protecting group frequently used in tetrazole chemistry, particularly in the synthesis of sartans. thieme.de However, its large size can be a disadvantage in terms of atom economy. lookchem.com More importantly, the trityl group is often not stable under the conditions required for certain modern synthetic transformations, such as the ruthenium-catalyzed C–H arylation mentioned previously. lookchem.com In contrast, the DMB group exhibits the necessary stability for such reactions, making it a superior choice in these contexts. The deprotection of the trityl group is also typically carried out under acidic conditions.

Table 4: Comparative Evaluation of N-Protecting Groups for Tetrazoles

| Protecting Group | Structure | Key Advantages | Key Disadvantages | Typical Deprotection Conditions | Reference(s) |

| 2,4-Dimethoxybenzyl (DMB) | 2,4-(CH₃O)₂C₆H₃CH₂- | Stable to various reaction conditions (e.g., Ru-catalyzed C-H arylation); Readily cleaved under mild acidic conditions. | More expensive than simpler benzyl groups. | Mild acid (e.g., TFA). | thieme-connect.com, lookchem.com, rsc.org |

| p-Methoxybenzyl (PMB) | 4-CH₃OC₆H₄CH₂- | More stable than DMB to acidic cleavage; Can be cleaved oxidatively. | May require harsher acidic conditions for removal compared to DMB. | Acid (e.g., TFA); Oxidative (e.g., DDQ, CAN). | N/A |

| Trityl (Triphenylmethyl) | (C₆H₅)₃C- | Highly acid-labile, allowing for very mild deprotection. | Bulky, poor atom economy; Unstable under certain catalytic conditions (e.g., C-H arylation). | Mild acid (e.g., dilute HCl or H₂SO₄). | lookchem.com, thieme.de |

Advanced Analytical and Theoretical Investigations

Spectroscopic and Structural Characterization Techniques for Confirming Chemical Identity and Purity

The definitive identification of 5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole, like other novel synthetic compounds, is established through a suite of analytical methods. These techniques provide unambiguous evidence of the molecular structure and are essential for quality control in synthesis.

For absolute confirmation of the three-dimensional arrangement of atoms and intermolecular interactions in the solid state, single-crystal X-ray diffraction is the gold standard. vensel.orgresearchgate.netmdpi.com This technique provides precise bond lengths, bond angles, and crystal packing information, which is invaluable for both structural verification and for providing the initial coordinates for theoretical calculations. mdpi.com While specific spectral data for this compound are proprietary to individual research endeavors, the application of these standard methods is a prerequisite for any further investigation of the compound's properties.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry offers profound insights into the intrinsic properties of molecules, complementing experimental findings. For this compound, theoretical studies are instrumental in understanding its electronic nature, reaction pathways, and interaction capabilities.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov A key aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations for tetrazole derivatives and related heterocyclic compounds are routinely performed to predict their stability and reactivity. nih.govresearchgate.net For instance, studies on various nitrogen-rich heterocyclic compounds have shown that the introduction of specific substituents can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic properties. nih.govresearchgate.net

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for Related Heterocyclic Compounds (Note: Data is illustrative of the application of DFT to similar compounds, not specific to this compound)

| Parameter | Description | Typical Value Range (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | Represents electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | Represents electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 | Higher values indicate greater stability |

| Chemical Softness (S) | Reciprocal of hardness | 0.18 to 0.25 | Higher values indicate greater reactivity |

Theoretical modeling is essential for elucidating the step-by-step pathways of chemical reactions, including the characterization of transient intermediates and high-energy transition states that are difficult to observe experimentally. For tetrazole-containing molecules, computational studies can map out decomposition pathways, photochemical reactions, or synthetic routes. nih.gov

For example, quantum-mechanical simulations on related tetrazole compounds have been used to uncover complex decomposition mechanisms. These studies can identify the initial bond-breaking events, such as the fission of the tetrazole ring, and follow the subsequent exothermic reactions that lead to stable products like N₂ gas. nih.govmdpi.com Such mechanistic insights are crucial for understanding the stability of the tetrazole ring in this compound under various conditions.

Structure-Reactivity Relationship (SAR) studies involve the systematic modification of a molecule's structure to understand how these changes affect its chemical reactivity or biological activity. nih.gov For this compound, a hypothetical SAR study would involve synthesizing analogues with variations at key positions:

The Dimethoxybenzyl Group: Modifying the substitution pattern on the benzyl (B1604629) ring (e.g., changing the position or number of methoxy (B1213986) groups) to assess its impact on steric and electronic properties. nih.gov

The Tetrazole Core: While less common, modifications could explore different isomers or related azole rings.

By correlating these structural changes with observed properties, researchers can build a comprehensive model of the molecule's behavior, guiding the design of new compounds with tailored characteristics. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). rsc.org This method is widely used in drug discovery to screen for potential therapeutic agents. nih.govsemanticscholar.org In the context of this compound, docking studies could be employed to explore its potential to interact with specific biological targets.

The process involves placing the 3D structure of the tetrazole derivative into the binding site of a target receptor and calculating a "docking score," which estimates the binding affinity. nih.gov The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. d-nb.info Studies on other tetrazole derivatives have successfully used molecular docking to identify potential inhibitors for various enzymes, demonstrating the utility of this approach. researchgate.netnih.gov

Table 2: Example of Molecular Docking Results for Tetrazole Derivatives Against a Hypothetical Receptor (Note: This data is for illustrative purposes to demonstrate the output of a typical docking study.)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Derivative A | -10.9 | TYR 210, LYS 115 | Hydrogen Bond, Pi-Pi Stacking |

| Derivative B | -10.0 | PHE 330, LEU 280 | Hydrophobic, Pi-Alkyl |

| Derivative C | -11.8 | ASP 208, ARG 150 | Hydrogen Bond, Electrostatic |

Applications of 5 Bromo 1 2,4 Dimethoxybenzyl Tetrazole in Advanced Organic Synthesis and Materials Science

Intermediate for the Synthesis of Complex Organic Architectures

5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole serves as a versatile intermediate in the construction of more complex molecular structures, largely due to the reactivity of the bromine atom and the stability of the tetrazole core. The bromine atom at the C-5 position is a key functional handle that allows for the introduction of diverse substituents through various cross-coupling and substitution reactions.

One of the most significant applications for related 5-bromo-tetrazole derivatives is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, the closely related compound 1-benzyl-5-bromo-1H-tetrazole is used as a precursor to synthesize a variety of 1,5-diaryltetrazoles. nih.govnih.gov In these reactions, the bromo-tetrazole is coupled with various aryl boronic acids in the presence of a palladium catalyst (e.g., XPhos Pd G3) and a base. nih.gov This methodology allows for the efficient formation of a carbon-carbon bond at the 5-position of the tetrazole ring, providing a modular and flexible route to novel diaryl compounds. These products are of interest in medicinal chemistry as they can act as rigid analogues of biologically active molecules. nih.gov

Furthermore, the tetrazole ring itself is a critical component in multicomponent reactions (MCRs), such as the Ugi-azide four-component reaction (UT-4CR). nih.govacs.orgbeilstein-journals.org MCRs are powerful tools in combinatorial chemistry for rapidly generating libraries of complex molecules from simple starting materials. nih.govbeilstein-journals.org The 1,5-disubstituted tetrazole scaffold, which is the core of the title compound, is recognized as an effective bioisostere for cis-amide bonds in peptidomimetics, making it a valuable motif in drug design. nih.govacs.org The ability to use tetrazole precursors in these one-pot reactions facilitates the synthesis of diverse and structurally complex molecules, including hybrid systems linking the tetrazole to other heterocyclic moieties like triazoles or indoles. semanticscholar.org The 2,4-dimethoxybenzyl group on the N-1 position can also serve as a protecting group that can be removed under specific conditions, further adding to the synthetic utility of the parent molecule.

Derivatizing Agent in Chemical Modification

The reactivity of the C-Br bond in this compound makes it a potential reagent for the chemical modification or derivatization of other molecules. The bromine atom can be displaced by a variety of nucleophiles, allowing the tetrazole moiety to be covalently attached to other chemical entities. This functionality is analogous to that of other reactive bromo-heterocycles used in bioconjugation, although specific applications for this compound are not widely documented.

The principle of using reactive heterocyclic compounds for chemical modification is well-established. For example, 5-sulfonyltetrazoles can undergo amination via nucleophilic substitution, providing a route to 1-substituted 5-aminotetrazoles. nih.gov Similarly, the bromo-substituent at the electron-deficient tetrazole ring is susceptible to nucleophilic aromatic substitution. This suggests that this compound could be used to label or modify substrates containing nucleophilic groups such as amines, thiols, or alcohols. Such derivatization can alter the physicochemical properties of the parent molecule, such as its lipophilicity, metabolic stability, or binding affinity to a biological target. researchgate.net In medicinal chemistry, tetrazoles are often used to replace carboxylic acid groups, which can improve a drug candidate's pharmacokinetic profile. nih.govresearchgate.net

Applications in Coordination Chemistry

The tetrazole ring, with its four nitrogen atoms, is an excellent ligand for coordinating with metal ions. This property has led to the extensive use of tetrazole derivatives in the field of coordination chemistry to create metal-organic frameworks (MOFs) and other complex structures. researchgate.netrsc.orgrsc.org

This compound possesses multiple potential coordination sites through the nitrogen atoms of the tetrazole ring. The N-1 position is blocked by the dimethoxybenzyl group, but the N-2, N-3, and N-4 atoms are available to act as Lewis bases and bind to metal centers. The specific coordination mode can vary, leading to the formation of diverse supramolecular architectures, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. rsc.orglookchem.com

The electronic properties of the substituents on the tetrazole ring influence its coordination behavior. The electron-withdrawing nature of the bromine atom at C-5 and the electronic effects of the dimethoxybenzyl group at N-1 can modulate the electron density on the nitrogen atoms, thereby tuning the binding affinity and selectivity of the ligand for different metal ions. Research on related tetrazole-based ligands has shown their ability to form stable complexes with a wide range of transition metals, including zinc(II), cadmium(II), and cobalt(II). lookchem.comnih.gov These complexes exhibit interesting properties, such as luminescence and antiferromagnetic interactions, making them suitable for applications in materials science. rsc.orglookchem.com

The ability of tetrazole derivatives to chelate metal ions suggests their potential application in environmental remediation, specifically for the removal of heavy metal ions from aqueous solutions. Materials functionalized with chelating agents are effective adsorbents for toxic heavy metals like lead(II), cadmium(II), and copper(II). urjc.esul.ie

While specific studies on this compound for this purpose are not prominent, the principle relies on the strong interaction between the nitrogen atoms of the tetrazole ring and the metal ions. By immobilizing tetrazole-containing ligands onto a solid support, such as silica (B1680970) or a polymer resin, it is possible to create an adsorbent material capable of selectively capturing heavy metals from contaminated water. urjc.es The high density of nitrogen atoms in the tetrazole ring can provide multiple binding sites, leading to high adsorption capacities. Research on other nitrogen-containing functional groups, such as amines, has demonstrated the effectiveness of this approach, with materials showing rapid adsorption kinetics and high efficiency in removing metals like Cu(II). urjc.esul.ie

A significant application of tetrazole derivatives is in the protection of metals against corrosion, particularly for steel in acidic environments. tandfonline.comresearchgate.netpeacta.org These compounds function as corrosion inhibitors by adsorbing onto the metal surface and forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. electrochemsci.org

The adsorption process can involve both physical (electrostatic) and chemical (coordination bond formation) interactions between the inhibitor molecule and the metal surface. electrochemsci.orgresearchgate.net The tetrazole ring plays a crucial role in this process. Its nitrogen atoms, possessing lone pairs of electrons, can coordinate with the vacant d-orbitals of metal atoms (like iron), leading to strong chemisorption. Additionally, the aromatic nature of the ring allows for π-stacking interactions.

The effectiveness of tetrazole inhibitors is highly dependent on their molecular structure. researchgate.netacs.org Substituents on the ring can enhance their performance. For example, studies on various 5-substituted 1H-tetrazoles have shown that their inhibition efficiency depends on the electronic properties of the substituent. tandfonline.comresearchgate.net The presence of the 2,4-dimethoxybenzyl group and the bromine atom in this compound would influence its adsorption characteristics and, consequently, its inhibitory effect. The methoxy (B1213986) groups are electron-donating, which can increase the electron density on the molecule, facilitating stronger adsorption onto the metal surface. Numerous studies on related phenyl-tetrazole compounds have reported high inhibition efficiencies, often exceeding 90%, for mild steel in hydrochloric acid solutions. tandfonline.compeacta.org The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. tandfonline.comresearchgate.net

| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| (E)-3-(4-hydroxyphenyl)-2-(1H-tetrazole-5-yl)acrylonitrile (HTA) | 40 mg L⁻¹ | 98.69 | tandfonline.comresearchgate.net |

| (E)-3-(4-nitrophenyl)-2-(1H-tetrazole-5-yl)acrylonitrile (NTA) | 40 mg L⁻¹ | 96.60 | tandfonline.comresearchgate.net |

| (E)-3-phenyl-2-(1H-tetrazole-5-yl)acrylonitrile (PTA) | 40 mg L⁻¹ | 93.99 | tandfonline.comresearchgate.net |

| 5-(4-chlorophenyl)-1H-tetrazole (Cl-PT) | 10⁻³ M | 93 | peacta.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via bromination of 1-aryl-substituted tetrazoles using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator. A reflux in carbon tetrachloride for 18–24 hours is common. Yield optimization hinges on catalyst loading (e.g., 5–10 mol% benzoyl peroxide), stoichiometric ratios (1:2 molar ratio of tetrazole precursor to NBS), and solvent choice (non-polar solvents like CCl₄ enhance selectivity). Post-reaction purification via silica gel chromatography with dichloromethane/hexane mixtures is recommended .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.2 ppm for dimethoxybenzyl groups).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325).

- X-ray Crystallography : For unambiguous confirmation of the tetrazole ring geometry and bromine positioning, as demonstrated in structurally related tetrazole derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential release of bromine vapors.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition. Avoid contact with reducing agents or strong acids, which may release toxic HBr gas .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance bromination efficiency in tetrazole derivatives?

- Methodological Answer : Systematic screening of parameters is essential:

- Temperature : Maintain reflux (~76°C in CCl₄) to balance reaction rate and side-product formation.

- Solvent Polarity : Non-polar solvents (CCl₄, hexane) favor radical bromination over ionic pathways.

- Catalyst Loading : Incremental addition of benzoyl peroxide (2 × 5 mmol) reduces radical quenching and improves conversion .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity of Starting Materials : Use HPLC-grade 1-(2,4-dimethoxybenzyl)tetrazole to avoid byproducts.

- Reaction Monitoring : TLC (silica, ethyl acetate/hexane 1:4) at 2-hour intervals to detect incomplete bromination.

- Post-Reaction Workup : Thorough washing with Na₂S₂O₃ solution removes excess NBS, preventing over-bromination .

Q. How does this compound interact with enzyme active sites in medicinal chemistry applications?

- Methodological Answer : The bromine atom acts as a hydrogen-bond acceptor, while the tetrazole ring mimics carboxylic acid groups in enzyme binding pockets. For example, in studies of monoacylglycerol lipase (MGL), brominated tetrazoles form covalent adducts with catalytic serine residues, confirmed via LC-MS/MS analysis of trypsin-digested enzymes .

Q. What theoretical frameworks guide the design of tetrazole-based inhibitors using this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, highlighting the bromine’s electrophilic character. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins, such as π-π stacking with aromatic residues and halogen bonding with backbone carbonyls. These align with crystallographic data from related structures .

Q. How can cross-coupling reactions expand the utility of this compound in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.